(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
105786-38-7
VCID:
VC20740718
InChI:
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1
SMILES:
C1C2C=CC1C(C2C(=O)N)N
Molecular Formula:
C8H12N2O
Molecular Weight:
152.19 g/mol
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
CAS No.: 105786-38-7
Cat. No.: VC20740718
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105786-38-7 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Standard InChI | InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1 |
| Standard InChI Key | SCQSHSJVMGGQKR-UCROKIRRSA-N |
| Isomeric SMILES | C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)N)N |
| SMILES | C1C2C=CC1C(C2C(=O)N)N |
| Canonical SMILES | C1C2C=CC1C(C2C(=O)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator